2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline
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Overview
Description
2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline is a heterocyclic compound that belongs to the class of oxazinoquinolines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylidene group attached to the oxazinoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline can be achieved through a one-pot, three-component reaction. This involves the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C . This method is efficient, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in tetrahydrofuran (THF) at room temperature for 4-5 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution reactions can be carried out using various electrophiles under acidic conditions.
Major Products Formed
Oxidation: Formation of oxazinoquinoline-dione derivatives.
Reduction: Formation of reduced oxazinoquinoline derivatives.
Substitution: Formation of substituted oxazinoquinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities.
Spiro-oxazino-quinoline derivatives: These compounds have a spiro carbon and exhibit similar biological activities.
Uniqueness
2-(4-fluorophenyl)-5-methyl-4-methylidene-4H-[1,3]oxazino[5,4-c]quinoline is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. The combination of the oxazinoquinoline core with the fluorophenyl and methylidene groups provides a distinct structure that can interact with various molecular targets in unique ways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13FN2O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4-methylidene-[1,3]oxazino[5,4-c]quinoline |
InChI |
InChI=1S/C19H13FN2O/c1-11-17-12(2)23-19(13-7-9-14(20)10-8-13)22-18(17)15-5-3-4-6-16(15)21-11/h3-10H,2H2,1H3 |
InChI Key |
GELCRIZFYWNEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=C)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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